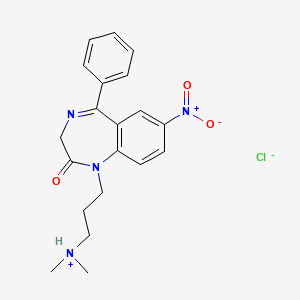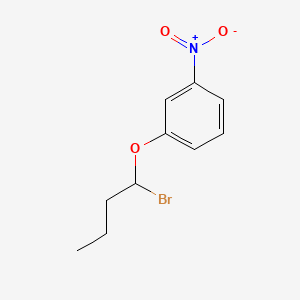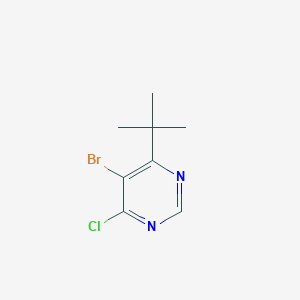
5-Bromo-4-tert-butyl-6-chloropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-tert-butyl-6-chloropyrimidine is a heterocyclic aromatic compound with the molecular formula C8H10BrClN2 It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-tert-butyl-6-chloropyrimidine typically involves the bromination and chlorination of pyrimidine derivatives. One common method includes the reaction of 4-tert-butyl-6-chloropyrimidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired substitution at the 5-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-tert-butyl-6-chloropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
5-Bromo-4-tert-butyl-6-chloropyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-tert-butyl-6-chloropyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic or signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-chloropyrimidine: Lacks the tert-butyl group, which can affect its reactivity and applications.
4-tert-butyl-6-chloropyrimidine: Lacks the bromine atom, leading to different chemical properties and reactivity.
5-Bromo-2-chloropyrimidine:
Uniqueness
5-Bromo-4-tert-butyl-6-chloropyrimidine is unique due to the presence of both bromine and chlorine atoms, as well as the tert-butyl group. This combination of substituents provides distinct reactivity and makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
3438-54-8 |
|---|---|
Fórmula molecular |
C8H10BrClN2 |
Peso molecular |
249.53 g/mol |
Nombre IUPAC |
5-bromo-4-tert-butyl-6-chloropyrimidine |
InChI |
InChI=1S/C8H10BrClN2/c1-8(2,3)6-5(9)7(10)12-4-11-6/h4H,1-3H3 |
Clave InChI |
ABVPCZAIJPVCKR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=NC=N1)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


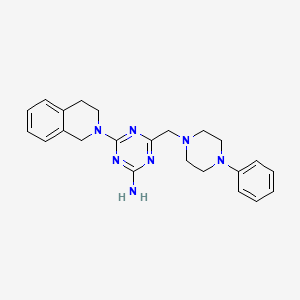
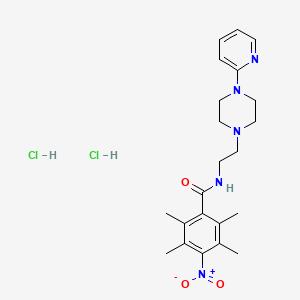
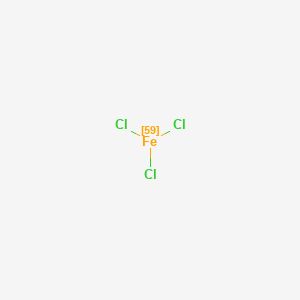
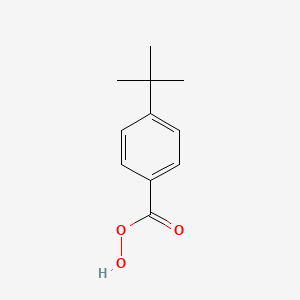

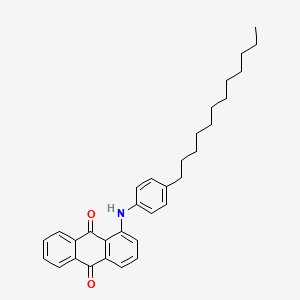
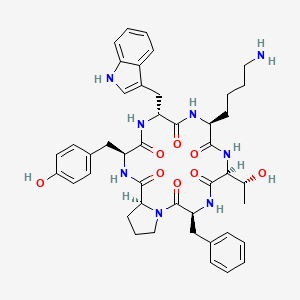
![4,4'-(6,6'-Bis(4-aminophenyl)-[9,9'-bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13737452.png)
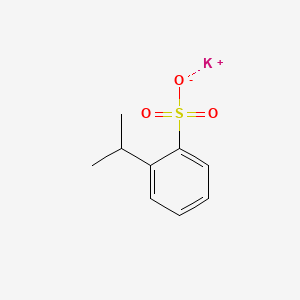

![diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride](/img/structure/B13737480.png)
![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)
